Welcome to the BenchChem Online Store!
molecular formula C11H14ClN3O B8649141 1-[(6-Chloropyridin-3-yl)carbonyl]-1,4-diazepane

1-[(6-Chloropyridin-3-yl)carbonyl]-1,4-diazepane

Cat. No. B8649141
M. Wt: 239.70 g/mol
InChI Key: JQGDMBZKNOVOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08748596B2

Procedure details

A solution of homopiperazine (385.62 g, 3.85 mol) in THF (3.9 L) was cooled to an internal temperature of 0° C. and ethyl 6-chloronicotinate (285.82 g, 1.54 mol) was added in THF (0.57 L) over 5 min. After stirring for 10 minutes, n-hexyl lithium (2.3 M in hexane, 335 mL, 0.77 mol) was added to the resulting mixture, over 40 min. The resulting mixture was stirred for 2 h at 0° C., then warmed to 20° C. over 1 h. After an additional 15 h at 20° C., the resulting mixture was treated with 1M NaOAc/HOAc buffer (5 L) (prepared by diluting 47.35 g of sodium acetate and 253.2 mL of acetic acid with water to a total volume of 5 L).
Quantity
385.62 g
Type
reactant
Reaction Step One
Quantity
285.82 g
Type
reactant
Reaction Step One
Name
Quantity
3.9 L
Type
solvent
Reaction Step One
Quantity
335 mL
Type
reactant
Reaction Step Two
Name
NaOAc HOAc
Quantity
5 L
Type
reactant
Reaction Step Three
Quantity
47.35 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
253.2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.57 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[Cl:8][C:9]1[CH:19]=[CH:18][C:12]([C:13](OCC)=[O:14])=[CH:11][N:10]=1.C([Li])CCCCC.CC([O-])=O.[Na+].CC(O)=O.C([O-])(=O)C.[Na+]>C1COCC1.O.C(O)(=O)C>[Cl:8][C:9]1[N:10]=[CH:11][C:12]([C:13]([N:1]2[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[O:14])=[CH:18][CH:19]=1 |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
385.62 g
Type
reactant
Smiles
N1CCNCCC1
Name
Quantity
285.82 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)OCC)C=C1
Name
Quantity
3.9 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
335 mL
Type
reactant
Smiles
C(CCCCC)[Li]
Step Three
Name
NaOAc HOAc
Quantity
5 L
Type
reactant
Smiles
CC(=O)[O-].[Na+].CC(=O)O
Step Four
Name
Quantity
47.35 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
253.2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0.57 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 2 h at 0° C.
Duration
2 h
WAIT
Type
WAIT
Details
After an additional 15 h at 20° C.
Duration
15 h
CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
ClC1=CC=C(C=N1)C(=O)N1CCNCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.